molecular formula C10H13ClN2O2 B13601978 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride

Cat. No.: B13601978
M. Wt: 228.67 g/mol
InChI Key: ZCZVNZCYKHLVPG-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring at the 2-position and an aldehyde group at the 3-position, with a hydrochloride counterion enhancing its solubility. This compound belongs to a broader class of morpholine derivatives, which are widely studied for their pharmacological and synthetic utility. The morpholine ring contributes to hydrogen-bonding interactions and modulates lipophilicity, while the aldehyde group provides a reactive site for further functionalization, such as condensation reactions or Schiff base formation.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

2-morpholin-4-ylpyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12;/h1-3,8H,4-7H2;1H

InChI Key

ZCZVNZCYKHLVPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C=O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with a suitably substituted pyridine derivative, often 3-pyridinecarboxaldehyde or a halogenated pyridine such as 2-chloropyridine-3-carbaldehyde, which allows for nucleophilic substitution at the 2-position.

Formation of Hydrochloride Salt

The free base 2-(morpholin-4-yl)pyridine-3-carbaldehyde is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity for isolation and storage.

Detailed Preparation Procedure (Representative Example)

Step Reagents & Conditions Outcome Yield (%) Notes
1 2-Chloropyridine-3-carbaldehyde + Morpholine, K2CO3, EtOH, reflux Nucleophilic substitution to 2-(morpholin-4-yl)pyridine-3-carbaldehyde 75–85 Reaction monitored by TLC; base facilitates substitution
2 Treatment with HCl (gas or aqueous) in Et2O or MeOH Formation of hydrochloride salt >90 Salt formation improves compound stability
Alternative 2-Pyridinecarboxaldehyde + Morpholine, Pd catalyst, ligand, base, solvent, heat Pd-catalyzed amination 80–90 Requires inert atmosphere and catalyst optimization

Analytical and Research Findings

  • Spectroscopic Characterization:
    The aldehyde proton appears typically around 9.5–10 ppm in ^1H NMR, confirming successful formylation. Morpholine protons resonate as multiplets in the 3.5–4.0 ppm range. The hydrochloride salt exhibits characteristic shifts due to protonation.

  • Purity and Yield Optimization:
    Studies indicate that controlling reaction temperature and stoichiometry of morpholine and base significantly affects yield and purity. Excess morpholine can lead to side reactions; thus, stoichiometric balance is critical.

  • Mechanistic Insights:
    The nucleophilic aromatic substitution proceeds via displacement of the 2-chloro substituent by the morpholine nitrogen nucleophile, facilitated by the electron-deficient pyridine ring. The Vilsmeier-Haack formylation involves electrophilic aromatic substitution at the 3-position, favored by the electron-withdrawing effect of the nitrogen atom in the ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic Aromatic Substitution 2-Chloropyridine-3-carbaldehyde Morpholine, K2CO3, EtOH Reflux, 4–8 h 75–85 Simple, cost-effective Requires halogenated precursor
Palladium-Catalyzed Amination 2-Halopyridine-3-carbaldehyde Morpholine, Pd catalyst, base 80–110 °C, inert atmosphere 80–90 High selectivity, mild conditions Catalyst cost, sensitivity
Vilsmeier-Haack Formylation (if aldehyde absent) 2-(Morpholin-4-yl)pyridine POCl3, DMF 0–50 °C, 2–6 h 70–88 Regioselective formylation Requires handling of corrosive reagents

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The morpholine ring and the aldehyde group play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

a) 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones (6c–f)

  • Structure: These compounds (e.g., 6c–f from ) feature a thiopyrimidinone core with a 2-(morpholin-4-yl)ethylthio substituent.
  • Activity : Exhibited broad-spectrum antimicrobial activity, with 6d and 6f showing potent antifungal activity against Candida albicans and Aspergillus niger .

b) 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives (17, 18, 21)

  • Structure: These quinoline derivatives () include a 2-(morpholin-4-yl)ethyl group at the 1-position.
  • 3 in ) .
  • Key Difference : The aldehyde group in the target compound may offer greater reactivity for covalent interactions compared to carboxamide derivatives.

c) Substituted 2-(Morpholin-4-yl)-1,7-naphthyridines

  • Structure : Patent-pending naphthyridine derivatives () feature a morpholine ring at the 2-position, similar to the target compound.
  • Application : Designed as anticancer agents targeting hyperproliferative diseases, highlighting the therapeutic relevance of morpholine-pyridine hybrids .

Functional Group Comparison

a) Aldehyde vs. Amine Derivatives

  • 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride (): The amine group at the 3-position may enhance solubility but reduce electrophilicity compared to the aldehyde. No direct activity data are provided, but amine derivatives are often intermediates for further derivatization.

b) Morpholine-Ethyl vs. Morpholine-Pyridine Hybrids

  • Compounds with a morpholine-ethyl linker (e.g., 6c–f ) exhibit stronger antifungal activity, whereas pyridine-morpholine hybrids (e.g., the target compound) may prioritize interactions with aromatic-binding enzyme pockets .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Substituent logP (Predicted) Solubility (HCl Salt) Notable Activity
Target Compound Pyridine 2-Morpholine, 3-aldehyde ~1.5–2.0 High (hydrochloride) Pending studies
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-one (6d) Thiopyrimidinone 2-(Morpholin-4-yl)ethylthio ~2.5 Moderate Antifungal (C. albicans)
4-Oxo-1-(2-(morpholin-4-yl)ethyl)-quinoline-3-carboxamide (17) Quinoline 2-(Morpholin-4-yl)ethyl ~3.0 Low Moderate CB1 receptor affinity
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine Chloro, methyl, carboxylic acid ~1.0 High Not reported

Biological Activity

2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a morpholine group and an aldehyde functional group. Its structural formula can be represented as follows:

C1H1N1O1C1H1N1C1H1C1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{C}_1\text{H}_1\text{N}_1\text{C}_1\text{H}_1\text{C}_1

This configuration is significant for its interaction with biological targets, influencing its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride, including:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
  • Antitumor Activity : Preliminary data suggest that this compound may inhibit tumor growth in various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : There are indications of antibacterial activity against specific strains, although further studies are required to establish its efficacy.

Enzyme Inhibition Studies

A study evaluated the inhibitory potency of 2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride against MAO A and B. The results indicated an IC50 value of approximately 0.89 μM for MAO B inhibition, suggesting it is a potent selective inhibitor compared to MAO A.

Target EnzymeIC50 Value (μM)Selectivity
MAO A1.18Moderate
MAO B0.89High

These findings suggest that the compound could be beneficial in treating conditions related to MAO dysregulation.

Antitumor Activity

In vitro studies demonstrated that 2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride exhibits significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (ovarian cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 Value (μM)
MCF-75.0
HCT1166.5
SK-OV-34.7

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains. It showed promising results against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15

Case Studies

Several case studies have reported the therapeutic potential of compounds structurally related to 2-(Morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride. For instance, derivatives exhibiting similar structural motifs have been linked to neuroprotective effects in models of Alzheimer's disease by enhancing neuronal viability against amyloid-beta toxicity.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve morpholine and pyridine proton overlaps. The aldehyde proton typically appears at δ 9.8–10.2 ppm .
    • FT-IR : Confirm aldehyde C=O stretch at ~1680–1720 cm⁻¹ and morpholine C-O-C at ~1100 cm⁻¹ .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) : Resolve structural ambiguities (e.g., bond lengths, torsion angles). Refinement via SHELXL (with WinGX/ORTEP-3 interfaces) ensures accuracy .
    • ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder in the morpholine ring .

How can crystallographic refinement tools like SHELX resolve structural ambiguities in this compound?

Advanced Research Question

  • SHELX Workflow :
    • Structure solution : Use SHELXD for phase problem resolution via dual-space methods .
    • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) to model morpholine ring flexibility .
    • Validation : Analyze R-factors (e.g., R₁ < 5% for high-resolution data) and check for overfitting using the "L.S." command .
  • Case Study : In imidazo[1,2-α]pyridine derivatives, SHELX correctly identified a 0.02 Å discrepancy in C-N bond lengths between crystallographic and DFT-calculated structures .

What challenges arise in analyzing the puckering conformation of the morpholine ring, and how are they addressed?

Advanced Research Question

  • Puckering Analysis :
    • Cremer-Pople Parameters : Quantify ring puckering using amplitude (θ) and phase (φ) coordinates. For six-membered rings, θ > 10° indicates significant non-planarity .
    • Challenges :
  • Dynamic disorder in solution (NMR) vs. static crystallographic conformations.
  • Overlapping electron density in SCXRD due to ring flexibility.
  • Mitigation Strategies :
    • DFT Optimization : Compare experimental SCXRD data with computed lowest-energy conformers .
    • Torsion Angle Libraries : Use databases (e.g., Cambridge Structural Database) to identify typical morpholine ring geometries .

How should researchers resolve discrepancies between spectroscopic and crystallographic data?

Advanced Research Question

  • Common Discrepancies :
    • Aldehyde Proton Shifts : Solution-state NMR may show downfield shifts (δ > 10 ppm) due to hydrogen bonding, while SCXRD confirms planarity .
    • Morpholine Dynamics : NMR detects averaged conformations, whereas SCXRD captures a single "frozen" state .
  • Methodology :
    • Variable-Temperature NMR : Monitor coalescence of morpholine proton signals to estimate energy barriers (ΔG‡) between conformers .
    • Hirshfeld Surface Analysis : Compare close contacts in SCXRD with NMR-derived NOE interactions .

What computational methods enhance structural refinement and property prediction for this compound?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Geometry Optimization : Validate crystallographic bond lengths/angles (e.g., B3LYP/6-311+G(d,p) basis set) .
    • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the aldehyde and morpholine moieties .
  • Molecular Dynamics (MD) :
    • Simulate solvent effects on conformation (e.g., chloroform vs. DMSO) to reconcile NMR/SCXRD discrepancies .

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